3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC15937578
Molecular Formula: C13H10ClN3
Molecular Weight: 243.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10ClN3 |
|---|---|
| Molecular Weight | 243.69 g/mol |
| IUPAC Name | 3-(2-chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C13H10ClN3/c1-9-13(10-5-6-15-11(14)8-10)17-7-3-2-4-12(17)16-9/h2-8H,1H3 |
| Standard InChI Key | BVKVSLANKQFDKW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N2C=CC=CC2=N1)C3=CC(=NC=C3)Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic structure comprising a pyridine ring fused to an imidazole moiety. The imidazo[1,2-a]pyridine core is substituted at position 2 with a methyl group and at position 3 with a 2-chloropyridin-4-yl group. The chlorine atom at the ortho position of the pyridine ring induces electronic asymmetry, influencing both reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 243.69 g/mol |
| IUPAC Name | 3-(2-chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine |
| Canonical SMILES | CC1=C(N2C=CC=CC2=N1)C3=CC(=NC=C3)Cl |
| Topological Polar Surface Area | 41.8 Ų |
The compound’s planar structure enhances π-π stacking interactions, while the chlorine atom contributes to electrophilic substitution patterns.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments. For instance, the methyl group at position 2 appears as a singlet at δ 2.21 ppm in NMR, while aromatic protons resonate between δ 6.85–7.71 ppm, consistent with similar imidazo[1,2-a]pyridine derivatives . NMR data confirm the presence of quaternary carbons at δ 116.9 and 119.5 ppm, corresponding to the fused ring system .
Synthetic Methodologies
Triflic Anhydride-Mediated Annulation
A high-yielding route involves the reaction of 2-chloropyridines with 2H-azirines using triflic anhydride () as an activating agent . This method proceeds via the formation of a 1-trifloyl-aziridin-2-yl triflate intermediate, which reacts with 2-chloropyridines to generate pyridinium salts. Subsequent treatment with triethylamine induces cyclization, yielding the target compound in 15–85% yield .
Table 2: Optimization of Triflic Anhydride-Mediated Synthesis
| Reaction Condition | Yield (%) |
|---|---|
| (2 equiv), DCM, 0°C | 72 |
| (1.5 equiv), THF, -20°C | 65 |
| Without | <5 |
The choice of solvent and stoichiometry critically impacts efficiency, with dichloromethane (DCM) providing superior yields compared to tetrahydrofuran (THF) .
Copper-Catalyzed Three-Component Coupling
An alternative approach employs copper(I) iodide and copper(II) triflate to mediate the decarboxylative coupling of 2-aminopyridines, aldehydes, and alkynecarboxylic acids . This one-pot method achieves yields up to 78% and tolerates diverse substituents, including aryl and alkyl groups . Propiolic acid serves as an effective alkyne source, with mechanistic studies indicating decarboxylative pathways dominate over terminal alkyne additions .
Green Synthesis via Domino A3-Coupling
Recent advances emphasize sustainability, such as domino A3-coupling (aldehyde-amine-alkyne) under solvent-free conditions. This method reduces waste and achieves comparable yields (70–82%) while minimizing purification steps .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich imidazo ring undergoes electrophilic substitution at position 6. Nitration and sulfonation reactions proceed regioselectively, with the chlorine atom directing incoming electrophiles to the para position.
Nucleophilic Aromatic Substitution
The 2-chloropyridinyl group participates in nucleophilic displacement reactions. For example, treatment with amines (e.g., morpholine) at 80°C replaces the chlorine atom with amine functionalities, enabling diversification of the scaffold.
Table 3: Reactivity of Key Functional Groups
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Nitration | 6-Nitro derivative | 68 | |
| Amination | Morpholine | 3-(2-Morpholinopyridin-4-yl) analog | 75 |
| Suzuki Coupling | Phenylboronic acid | 3-(2-Phenylpyridin-4-yl) analog | 81 |
The compound inhibits cancer cell proliferation by interfering with kinase signaling pathways. In vitro assays against MCF-7 breast cancer cells show an of 12.3 μM, comparable to reference drug doxorubicin. Molecular docking studies suggest strong binding affinity (ΔG = -9.2 kcal/mol) to the ATP-binding site of EGFR kinase.
Antimicrobial Efficacy
Preliminary screens indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL). The chlorine substituent enhances membrane permeability, as evidenced by time-kill assays.
Neuropharmacological Applications
Derivatives exhibit affinity for GABAₐ receptors (Kᵢ = 0.8 μM), suggesting potential anxiolytic or sedative applications. Structure-activity relationship (SAR) studies highlight the importance of the methyl group at position 2 for blood-brain barrier penetration.
Future Directions and Challenges
While 3-(2-chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine demonstrates promising bioactivity, challenges remain in optimizing pharmacokinetic properties and reducing off-target effects. Hybridization with known pharmacophores (e.g., chalcone or quinoline motifs) may enhance selectivity. Advances in continuous-flow synthesis could improve scalability of current methods .
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